Mutagenicity in Salmonella typhimurium TA100: 9-Methylcarbazole vs. 9-Ethylcarbazole and 9-Phenylcarbazole
In a comparative study evaluating mutagenic activity in S. typhimurium TA100 with metabolic activation, 9-methylcarbazole exhibited significant mutagenicity, whereas 9-ethylcarbazole showed markedly reduced activity and 9-phenylcarbazole was completely inactive [1]. The study further identified 9-hydroxymethylcarbazole, a major CYP-mediated metabolite of 9-methylcarbazole, as a direct-acting mutagen, confirming a unique metabolic activation pathway not observed for other N-substituted analogs [1].
| Evidence Dimension | Mutagenic Activity |
|---|---|
| Target Compound Data | Mutagenic in TA100 with S9 activation (quantitative revertant colonies not numerically specified in abstract, but described as 'mutagenic') |
| Comparator Or Baseline | 9-Ethylcarbazole: reduced activity; 9-Phenylcarbazole: inactive; 9-Isopropylcarbazole: inactive |
| Quantified Difference | Qualitative: 9-methylcarbazole was the only mono-substituted carbazole to exhibit clear mutagenicity in TA100; the activity of 9-ethylcarbazole was 'less than that of 9-methylcarbazole' |
| Conditions | Salmonella typhimurium TA100, with rat-liver S9 metabolic activation |
Why This Matters
This unique mutagenic profile makes 9-methylcarbazole a specific probe for studying CYP1A2/2B1-mediated bioactivation and DNA damage, distinguishing it from structurally similar carbazoles that lack this activity.
- [1] LaVoie, E. J., Briggs, G., Bedenko, V., & Hoffmann, D. (1982). Mutagenicity of substituted carbazoles in Salmonella typhimurium. Mutation Research, 101(2), 141-150. View Source
